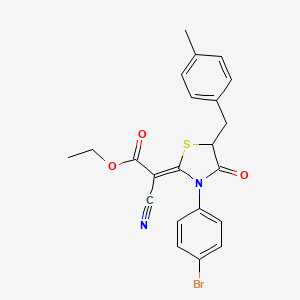

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxothiazolidin-2-ylidene core substituted with a 4-bromophenyl group at position 3, a 4-methylbenzyl group at position 5, and a cyanoacetate moiety.

Properties

IUPAC Name |

ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-6-4-14(2)5-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHPJVXRYATMGA-UZYVYHOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidine ring, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolidine ring and the cyano group suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and cyano functionalities.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazolidine ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Electronic Effects

Key Compounds:

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Substituents: 4-Bromo-benzyl (position 3), 4-chloro-benzylidene (position 5), thioxo (position 4) . Key Differences: Replaces the oxo group with thioxo and substitutes 4-methylbenzyl with 4-chloro-benzylidene.

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates Substituents: Benzamido (position 2), methoxy-oxoethylidene (position 5) . Key Differences: Introduces a benzamido group and methoxy-oxoethylidene side chain, which may enhance hydrogen-bonding capacity compared to the cyanoacetate group in the target compound.

Ethyl 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate Substituents: 3-Bromophenyl (position 5), sulfanylidene (position 2) . Key Differences: Substitutes para-bromophenyl with meta-bromophenyl and replaces cyanoacetate with an acetate group. The meta-bromo configuration may reduce steric hindrance compared to para-substituted analogs.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Rf Value |

|---|---|---|---|---|

| Target Compound | C₂₂H₁₈BrN₂O₃S* | ~509.36 | Not reported | N/A |

| (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-...) | C₁₇H₁₂BrClN₂OS | 407.71 | 202–203 | 0.56† |

| Ethyl 2-[(5Z)-5-[(3-Bromophenyl)... | C₁₄H₁₂BrNO₃S₂ | 394.28 | Not reported | N/A |

*Calculated based on structure; †Rf in n-hexane/ethyl acetate (8:2) .

Key Observations :

- The target compound’s higher molecular weight (~509 vs. 407–394 in analogs) reflects its bulkier substituents (4-methylbenzyl, cyanoacetate).

- Melting points correlate with crystallinity; the absence of data for the target compound limits direct comparison.

Structural Insights from Crystallography

- Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (analog): Crystallizes in triclinic space group P-1 with unit cell parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å . Planar thiazolidinone ring and Z-configuration stabilize intermolecular interactions.

Implications for Target Compound :

- Similar Z-configuration likely induces planar geometry, enhancing π-stacking or hydrophobic interactions in biological systems.

Biological Activity

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a compound of interest due to its potential biological activities. This compound belongs to the thiazolidinone class, which has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can be represented as follows:

- Molecular Formula : C19H18BrN3O2S

- Molecular Weight : 426.33 g/mol

This compound features a thiazolidinone ring, which is known for its diverse biological activities.

Anticancer Activity

Research has shown that compounds containing thiazolidinone moieties exhibit significant anticancer properties. For instance, a study demonstrated that thiazolidinones could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study : A specific investigation into similar thiazolidinones revealed that they could inhibit the proliferation of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis. The mechanism was attributed to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties. The presence of halogenated phenyl groups in (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate enhances its interaction with microbial targets.

Research Findings : A study evaluated the antimicrobial efficacy of various thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidinones are known to inhibit various enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Mechanisms : The compound's structural features may facilitate binding to bacterial cell membranes, disrupting their integrity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.